

An In-Depth Technical Guide to the Synthesis and Characterization of N4-Acetylsulfamethazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

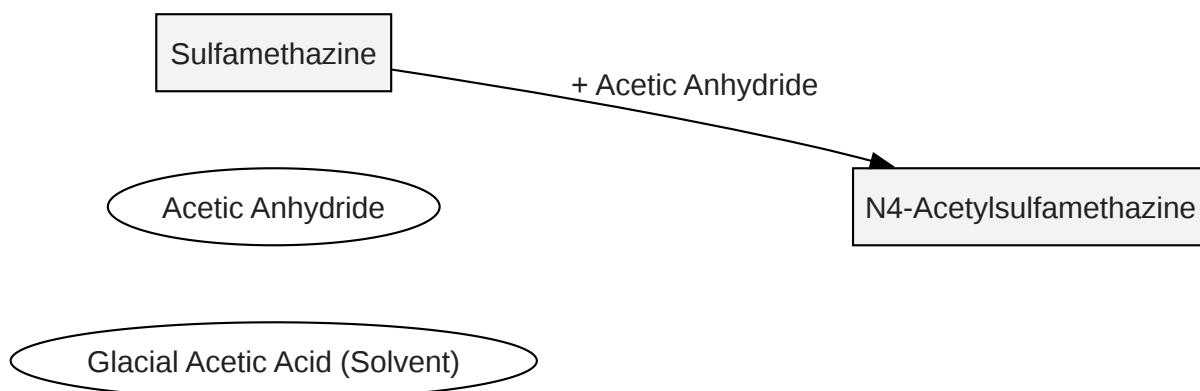
Compound Name: **N4-Acetylsulfamethazine**

Cat. No.: **B023492**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N4-Acetylsulfamethazine**, a primary metabolite of the sulfonamide antibiotic sulfamethazine. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound, which is crucial for research in drug metabolism, pharmacokinetics, and toxicology.


Chemical Properties

N4-Acetylsulfamethazine, with the chemical formula C₁₄H₁₆N₄O₃S, is the acetylated form of sulfamethazine at the N4 position of the aniline amino group.[\[1\]](#) This modification significantly alters the physicochemical properties of the parent drug, affecting its solubility, distribution, and clearance in biological systems.

Property	Value
Molecular Formula	C ₁₄ H ₁₆ N ₄ O ₃ S
Molecular Weight	320.37 g/mol [1]
CAS Number	100-90-3
Appearance	Off-white solid
Melting Point	249-251 °C

Synthesis of N4-Acetylsulfamethazine

The synthesis of **N4-Acetylsulfamethazine** is achieved through the selective N-acetylation of sulfamethazine. The use of acetic anhydride in glacial acetic acid is a preferred method to favor the formation of the monoacetylated product at the more nucleophilic N4-amino group, as opposed to the less reactive sulfonamide nitrogen.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N4-Acetylsulfamethazine**.

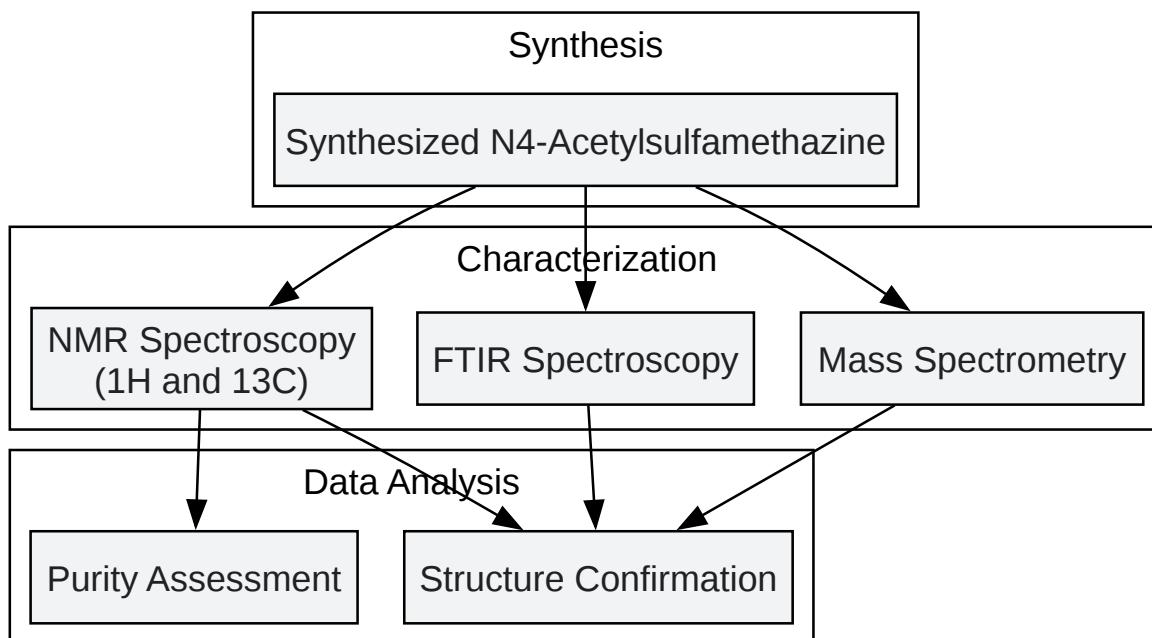
Experimental Protocol: Acetylation of Sulfamethazine

This protocol outlines the laboratory procedure for the synthesis of **N4-Acetylsulfamethazine**.

Materials:

- Sulfamethazine
- Glacial Acetic Acid
- Acetic Anhydride
- Ethanol (for recrystallization)
- Distilled water

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Beakers
- Büchner funnel and filter paper
- Melting point apparatus


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethazine in a minimal amount of glacial acetic acid with gentle warming.
- Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with constant stirring to precipitate the crude **N4-Acetylsulfamethazine**.
- Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and unreacted reagents.
- Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
- Characterization: Determine the melting point of the purified product and perform spectroscopic analysis to confirm its identity and purity.

Characterization of N4-Acetylsulfamethazine

The identity and purity of the synthesized **N4-Acetylsulfamethazine** are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **N4-Acetylsulfamethazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N4-Acetylsulfamethazine**.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.07	Singlet	3H	-C(O)CH ₃ (acetyl protons)[2]
~ 2.25	Singlet	6H	-CH ₃ (pyrimidinyl methyl protons)
~ 6.50	Singlet	1H	Pyrimidinyl C-H
~ 7.60	Doublet	2H	Aromatic protons ortho to -NHAc
~ 7.90	Doublet	2H	Aromatic protons ortho to -SO ₂ -
~ 10.27	Singlet	1H	-NH-C(O)- (amide proton)[2]
~ 11.50	Singlet	1H	-SO ₂ -NH- (sulfonamide proton)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 24.5	-C(O)CH ₃ (acetyl methyl carbon)[2]
~ 23.5	Pyrimidinyl -CH ₃ carbons
~ 110-160	Aromatic and pyrimidinyl carbons[2]
~ 169.4	-C(O)CH ₃ (carbonyl carbon)[2]
~ 158.0	Pyrimidinyl C-N
~ 168.0	Pyrimidinyl C-N

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **N4-Acetylsulfamethazine** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3300-3200	N-H Stretch	Amide and Sulfonamide
~ 3100-3000	C-H Stretch	Aromatic
~ 2950-2850	C-H Stretch	Aliphatic (-CH ₃)
~ 1700	C=O Stretch	Amide I band[2]
~ 1600, 1500	C=C Stretch	Aromatic ring
~ 1540	N-H Bend	Amide II band[2]
~ 1350, 1150	S=O Stretch	Sulfonamide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/z	Assignment
321.1016	[M+H] ⁺ (protonated molecular ion)[1]
255	[M - SO ₂ NH] ⁺ or other fragment[1]
213	Fragment ion
198.0205	Fragment ion[1]
156	[H ₂ N-C ₆ H ₄ -SO ₂] ⁺ fragment
124.086	Fragment ion[1]
108	[H ₂ N-C ₆ H ₄ -NH] ⁺ fragment
92	[C ₆ H ₅ NH ₂] ⁺ fragment

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of **N4-Acetylsulfamethazine**. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, enabling the reliable preparation and identification of this important metabolite for further scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Acetylsulfamethazine | C14H16N4O3S | CID 66855 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis and Characterization of N4-Acetylsulfamethazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023492#synthesis-and-characterization-of-n4-acetylsulfamethazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com